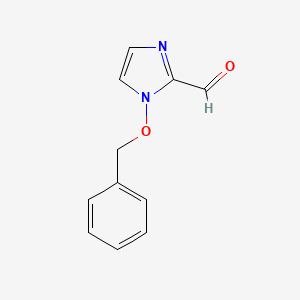

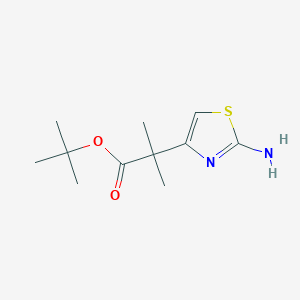

1-(benzyloxy)-1H-imidazole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Benzyloxy)-1H-imidazole-2-carbaldehyde (BIC) is an organic compound that has been studied extensively in recent years due to its unique properties and potential applications in various fields. BIC is a colorless solid that is soluble in polar organic solvents and has a molecular weight of 207.25 g/mol. It has a melting point of approximately 65-66 °C and a boiling point of approximately 170-171 °C. BIC is an important intermediate in the synthesis of various organic compounds and has been used in the synthesis of drugs, dyes, and other compounds. Additionally, BIC has been studied for its potential use in the field of biochemistry and physiology due to its ability to interact with various proteins and enzymes.

Wissenschaftliche Forschungsanwendungen

Catalysis in Synthesis

1-(benzyloxy)-1H-imidazole-2-carbaldehyde is involved in catalysis processes for synthesizing various compounds. For instance, its derivatives play a role in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, which are achieved through a one-pot multi-component condensation process. This synthesis involves benzyl with aldehydes, primary amines, and ammonium acetate under solvent-free conditions, highlighting its efficiency in catalysis (Zolfigol et al., 2013).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound are used in the synthesis of compounds with potential medicinal properties. For example, a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. The research found that certain synthesized compounds showed significant activity, suggesting potential applications in treating related health conditions (Sudha et al., 2021).

Synthesis of Imidazole Derivatives

The compound plays a crucial role in the synthesis of various imidazole derivatives. For instance, it's used in the green method for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones, which involves an ionic liquid-promoted intramolecular annulation of related carbaldehydes. This method provides an efficient and environmentally friendly protocol for constructing a wide range of products (Li et al., 2015).

Chemical Properties and Applications

Research on the compound also extends to studying its chemical properties and potential applications in other fields. For instance, research involving the synthesis and characterization of some new 4-Methyl-5-Imidazole Carbaldehyde derivatives provides insights into the chemical properties and potential uses of these compounds in various fields including medicine and materials science (Orhan et al., 2019).

Material Science and Photoluminescence

In material science, derivatives of this compound are used in the study of photoluminescence properties. Research involving zinc(II) mononuclear complexes shows that the ligand transformations can affect the shapes and weak interactions of complexes, influencing their photoluminescence properties. Such studies are crucial for the development of new materials with specific light-emitting properties (Li et al., 2019).

Eigenschaften

IUPAC Name |

1-phenylmethoxyimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-8-11-12-6-7-13(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHYKVLTRXUOFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CN=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

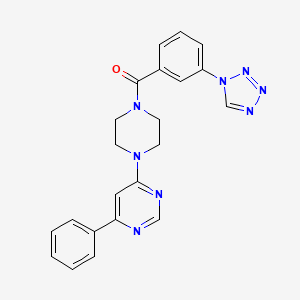

![2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2821954.png)

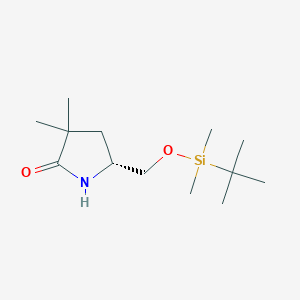

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2821955.png)

![1-(3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone](/img/structure/B2821968.png)

![6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2821969.png)

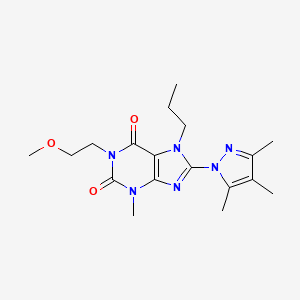

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2821972.png)

![(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2821974.png)

![2-(3-benzyl-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2821975.png)